Bcn-peg1-OH -

Bcn-peg1-OH

Catalog Number: EVT-8248555
CAS Number:
Molecular Formula: C12H18O2
Molecular Weight: 194.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bcn-peg1-OH refers to a specific chemical compound that is part of a class of materials often used in bioconjugation and drug delivery applications. The name indicates that the compound contains a boron-containing moiety (Bcn) and a polyethylene glycol (PEG) segment, which is terminated with a hydroxyl group (OH).

Source

Bcn-peg1-OH is synthesized through various chemical reactions involving boronic acids, polyethylene glycol derivatives, and hydroxyl functionalization. The source of these components is typically commercial suppliers of fine chemicals or custom synthesis laboratories.

Classification

Bcn-peg1-OH can be classified as:

  • Chemical Class: Polyethylene glycol derivatives
  • Functional Group: Hydroxyl group
  • Application Class: Bioconjugates for drug delivery and imaging agents in biomedical applications.
Synthesis Analysis

Methods

The synthesis of Bcn-peg1-OH generally involves the following steps:

  1. Preparation of Boron Compound: A boronic acid or boronate ester is reacted with an appropriate reagent to form the boron-containing moiety.
  2. PEGylation: The boron compound undergoes a reaction with a polyethylene glycol derivative, typically through nucleophilic substitution or coupling reactions.
  3. Hydroxyl Termination: The final step involves the introduction of a hydroxyl group, which may be achieved through hydrolysis or direct functionalization.

Technical Details

The synthesis may utilize coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction between the boron moiety and PEG. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of Bcn-peg1-OH includes:

  • A boron atom incorporated into the structure, which may exist in various coordination states.
  • A polyethylene glycol chain providing solubility and biocompatibility.
  • A terminal hydroxyl group which can participate in further chemical reactions or interactions.

Data

The molecular formula can be represented as CnHmBC_nH_mB, where nn and mm depend on the specific length of the polyethylene glycol chain used. The exact molecular weight can vary based on the PEG length.

Chemical Reactions Analysis

Reactions

Bcn-peg1-OH can participate in several chemical reactions:

  • Cross-Coupling Reactions: It can react with other nucleophiles due to its boron functionality.
  • Conjugation Reactions: The hydroxyl group allows for conjugation with biomolecules like proteins or antibodies.

Technical Details

These reactions often require catalysts or specific conditions to proceed efficiently. For instance, palladium-catalyzed cross-coupling reactions are common for boron-containing compounds.

Mechanism of Action

Process

The mechanism of action for Bcn-peg1-OH in biological systems primarily revolves around its ability to form stable conjugates with biomolecules. This is facilitated by:

  • The reactivity of the boron atom, which can form covalent bonds with nucleophilic sites on proteins.
  • The hydrophilic nature of the polyethylene glycol chain enhances solubility and reduces immunogenicity.

Data

Studies have shown that PEGylated compounds often exhibit improved pharmacokinetics, leading to prolonged circulation times in vivo.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a viscous liquid or solid depending on purity and formulation.
  • Solubility: Highly soluble in water due to the polyethylene glycol component.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or high temperatures.
  • Reactivity: The presence of both boron and hydroxyl groups makes it reactive towards various nucleophiles.
Applications

Bcn-peg1-OH has several scientific uses:

  • Drug Delivery Systems: It serves as a linker in targeted drug delivery applications due to its biocompatibility and ability to form stable conjugates.
  • Imaging Agents: Utilized in imaging techniques where it can enhance contrast due to its unique chemical properties.
  • Bioconjugation: Acts as a versatile tool for attaching drugs or probes to biological molecules for research and therapeutic purposes.
Introduction to BCN-PEG1-OH in Modern Bioconjugation

Historical Evolution of Strain-Promoted Cycloaddition Linkers in ADC Development

The pursuit of efficient, catalyst-free bioconjugation methodologies has driven the systematic evolution of linker technologies over the past two decades. Initial copper-catalyzed azide-alkyne cycloaddition (CuAAC) systems, while revolutionary in enabling selective bond formation, introduced significant limitations for biological applications. Copper cytotoxicity posed substantial risks for in vivo therapeutic use, while catalyst residues often compromised conjugate stability and pharmacokinetics [6] [9]. This impelled the development of strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, leveraging ring strain to achieve comparable reactivity without cytotoxic catalysts. Early cyclooctyne variants, including dibenzocyclooctyne (DBCO) and azadibenzocyclooctyne (ADIBO), demonstrated improved biocompatibility but exhibited suboptimal hydrophilicity and reaction kinetics in physiological environments [4].

The integration of polyethylene glycol (PEG) spacers represented a transformative advancement in cyclooctyne linker design. PEGylation mitigated hydrophobicity-driven aggregation tendencies while enhancing aqueous solubility—critical for maintaining conjugate stability during systemic circulation. Initial PEG-conjugated BCN derivatives featured extended chain lengths (e.g., PEG4-PEG12), which improved solubility but introduced steric bulk that occasionally hindered target engagement. This necessitated a systematic refinement toward shorter, more rigid spacers, culminating in the development of BCN-PEG1-OH. Its singular ethylene oxide unit optimally balances spatial proximity requirements with sufficient polarity to maintain solubility, addressing a critical design challenge in early SPAAC linkers for antibody-drug conjugate (ADC) applications [1] [5] [8].

Table 1: Evolution of Cyclooctyne Linker Architectures for ADC Applications

GenerationExemplary StructuresReaction Rate (k₂, M⁻¹s⁻¹)Key ADC Limitations
First-GenerationDIBO, ADIBO0.1-0.3Hydrophobicity-induced aggregation
Intermediate PEGylatedBCN-PEG4-acid, DBCO-PEG4-NHS0.4-0.8Steric hindrance of antigen binding sites
Modern MinimalistBCN-PEG1-OH0.5-1.2Optimized balance of reactivity & accessibility

Emergence of BCN-PEG1-OH as a Paradigmatic Click Chemistry Reagent

BCN-PEG1-OH (C₁₂H₂₀O₃, MW 212.28) represents the crystallized outcome of iterative optimization in bioorthogonal linker chemistry. Its molecular architecture comprises three functionally critical domains: 1) The bicyclo[6.1.0]nonyne (BCN) core, providing approximately 19 kcal/mol ring strain energy that drives spontaneous cycloaddition with azides; 2) A monoethylene glycol (PEG1) spacer that imparts essential hydrophilicity without excessive molecular flexibility; and 3) A terminal hydroxyl group enabling versatile secondary derivatization via esterification, etherification, or carbamate formation. This precise configuration yields exceptional aqueous solubility (>50 mM in PBS) while maintaining a compact molecular footprint (approximately 10Å spacer length)—properties that collectively address historical limitations of longer-chain BCN-PEGₙ analogues [4] [7] [10].

The compound's kinetic profile establishes its supremacy in bioconjugation efficiency. BCN-PEG1-OH exhibits a second-order rate constant (k₂) of 0.5-1.2 M⁻¹s⁻¹ when reacting with small-molecule azides in physiological buffers, outperforming many bulkier cyclooctynes in confined biological milieus. This kinetic advantage stems from reduced steric encumbrance around the reactive alkyne, facilitating faster diffusion-limited encounters with azide-tagged biomolecules. Critically, the reaction proceeds with strict bioorthogonality, showing negligible cross-reactivity with endogenous functional groups (e.g., thiols, amines, carboxyls) even in complex biological matrices like serum or cell lysates. Synthetic routes typically commence from exo-BCN-OH (CAS 1263291-41-3), employing Williamson ether synthesis or Mitsunobu reactions to install the ethylene glycol-hydroxyl unit with high stereocontrol and minimal diol byproducts [4] [7] [10].

Table 2: Comparative Reaction Kinetics of BCN-PEG1-OH Against Prominent Cyclooctynes

Cyclooctyne ReagentStructurek₂ (M⁻¹s⁻¹)Solubility in H₂O (mM)Primary Bioconjugation Utility
BCN-OHNo PEG spacer0.3-0.6<5Lipid membrane labeling
BCN-PEG1-OHCompact PEG1 spacer0.5-1.2>50ADC assembly, protein ligation
BCN-PEG3-acidIntermediate spacer0.8-1.5>100Peptide cyclization
DBCO-PEG4-NHSExtended hydrophilic0.2-0.4>100Surface functionalization

Comparative Positioning Within the BCN-PEG-X Molecular Family

Within the structurally diverse BCN-PEG-X chemical lineage, BCN-PEG1-OH occupies a distinct niche defined by its minimal steric impact and versatile hydroxyl functionality. Its molecular weight (212.28 g/mol) positions it at the lower extreme of the PEG-conjugated BCN spectrum, contrasting sharply with larger derivatives like BCN-PEG12-acid (MW 793.94 g/mol) or Bis-PEG23-BCN (MW 1425.75 g/mol). This compactness translates directly to higher molar incorporation efficiency in conjugate synthesis, enabling higher drug-to-antibody ratios (DAR) without inducing antibody aggregation—a persistent challenge with bulkier linkers [1] [4] [5].

Functional group variation across the family tailors reagents for specific bioconjugation scenarios. While BCN-PEG1-Br (CAS 2740005-14-3) serves as an alkylating agent for nucleophilic displacement reactions and BCN-PEG4-acid enables carbodiimide-mediated amidation, the hydroxyl group in BCN-PEG1-OH provides orthogonal reactivity. It readily undergoes activation as a mesylate or tosylate (see BCN-PEG1-OTs), or serves as a nucleophile in carbonate/carbamate formations. Crucially, unlike carboxylate-terminated analogues (e.g., BCN-PEGₙ-acid), the hydroxyl group imposes no charge at physiological pH, reducing non-specific electrostatic interactions with biomolecules—a decisive advantage for in vivo applications requiring prolonged circulation [2] [4] [8].

Application landscapes further differentiate family members. BCN-PEG1-Val-Cit-PABC-OH incorporates protease-cleavable valine-citrulline motifs and self-immolative p-aminobenzylcarbamate spacers specifically for cytotoxic payload delivery in ADCs. In contrast, BCN-PEG1-OH serves broader roles: 1) Protein surface engineering via tyrosine O-alkylation or serine esterification; 2) Hydrogel crosslinking through reaction with bis-azides; and 3) Small-molecule prodrug assembly where steric minimization is paramount. Its unparalleled balance between hydrophilic modification (via PEG1) and molecular compactness renders it uniquely suitable for conjugates requiring minimal perturbation of biological function [1] [5] [8].

Properties

Product Name

Bcn-peg1-OH

IUPAC Name

2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)ethanol

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

InChI

InChI=1S/C12H18O2/c13-7-8-14-9-12-10-5-3-1-2-4-6-11(10)12/h10-13H,3-9H2

InChI Key

ZPJBVTBOCACHBK-UHFFFAOYSA-N

SMILES

C1CC2C(C2COCCO)CCC#C1

Canonical SMILES

C1CC2C(C2COCCO)CCC#C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.